

Benzyltriethylammonium chloride chemical structure and formula

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Compound of Interest

Compound Name: Benzyltriethylammonium chloride

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An In-depth Technical Guide to Benzyltriethylammonium Chloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Benzyltriethylammonium chloride**.

Chemical Identity and Structure

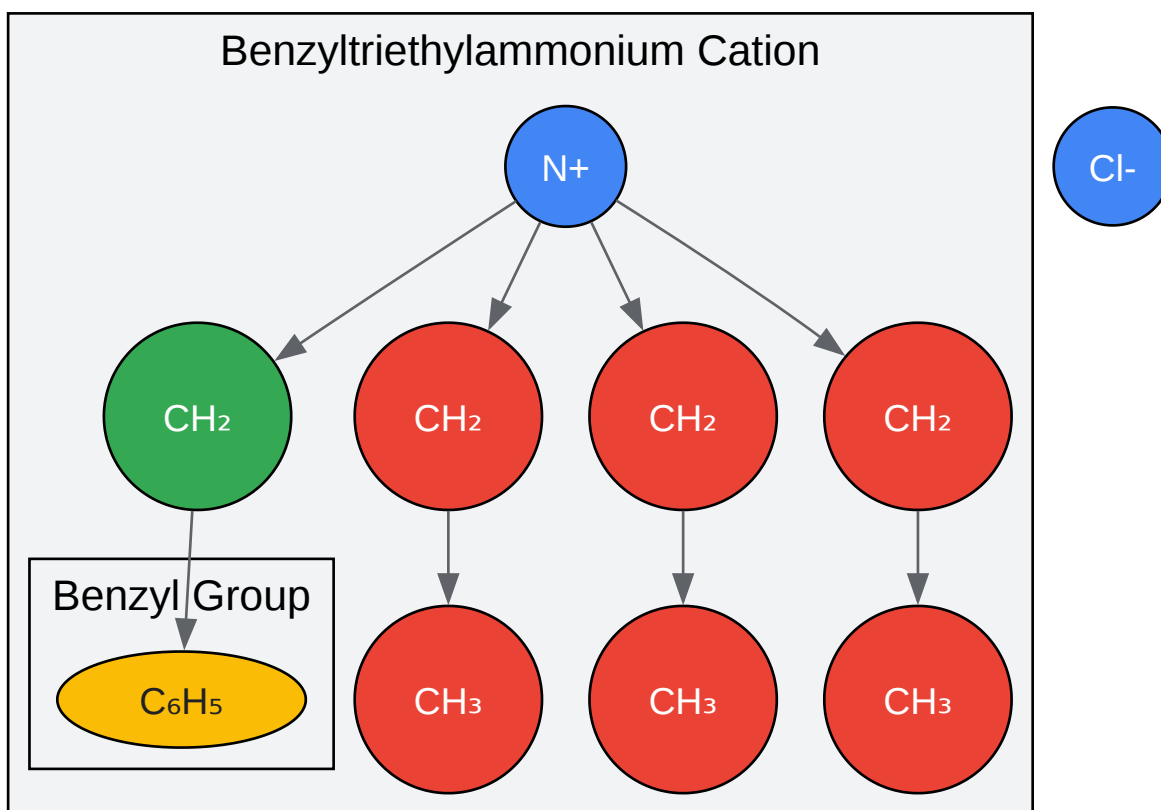
Benzyltriethylammonium chloride, a quaternary ammonium salt, is a versatile compound widely utilized in organic synthesis.^{[1][2]} Its structure is characterized by a central nitrogen atom bonded to a benzyl group and three ethyl groups, forming a quaternary ammonium cation, with chloride as the counter-ion.^[1] This compound is also known by synonyms such as TEBA (Triethylbenzylammonium chloride), BTEAC, and N,N,N-Triethylbenzenemethanaminium chloride.^[3]

Key Identifiers:

- IUPAC Name: benzyl(triethyl)azanium chloride^[4]
- CAS Number: 56-37-1^{[1][5]}
- Molecular Formula: C₁₃H₂₂ClN^{[3][5][6]}

The chemical structure is depicted in the diagram below.

Chemical Structure of Benzyltriethylammonium Chloride



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Caption: Chemical structure of **Benzyltriethylammonium chloride**.

Physicochemical Properties

Benzyltriethylammonium chloride typically appears as a white to off-white or light yellow crystalline solid.[1][7] It is hygroscopic and soluble in polar solvents like water and alcohols.[1][6][7]

Table 1: Quantitative Physicochemical Data

Property	Value	References
Molecular Weight	227.77 g/mol	[4][5][6]
Melting Point	185-192 °C (decomposes)	[2][6][7][8]
Boiling Point	~366.11 °C (rough estimate)	[6][8]
Density	1.08 g/mL at 25 °C	[6][8]
Water Solubility	700 g/L at 20 °C	[6][8]
Flash Point	>100 °C	[6][8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Benzyltriethylammonium chloride**.

- ¹H NMR: Spectra have been recorded, for instance, on a 90 MHz instrument in CDCl₃.^[9] Other spectra in D₂O are also available.^[10]
- ¹³C NMR: Data is available from samples prepared by Eastman Organic Chemicals.^[4]
- Infrared (IR) Spectroscopy: IR spectra, including FTIR using techniques like NUJOL MULL, have been documented.^{[4][11]} Product specifications often require the IR spectrum to conform to a standard.^[12]
- Mass Spectrometry (MS): Mass spectral data has been collected, showing the fragmentation pattern of the molecule.^[13]

Experimental Protocols: Synthesis

The primary method for synthesizing **Benzyltriethylammonium chloride** is through a quaternization reaction between triethylamine and benzyl chloride.^[14] Various solvents can be employed, influencing reaction conditions and yield.

Protocol 1: Synthesis using Acetone Solvent^{[6][14]}

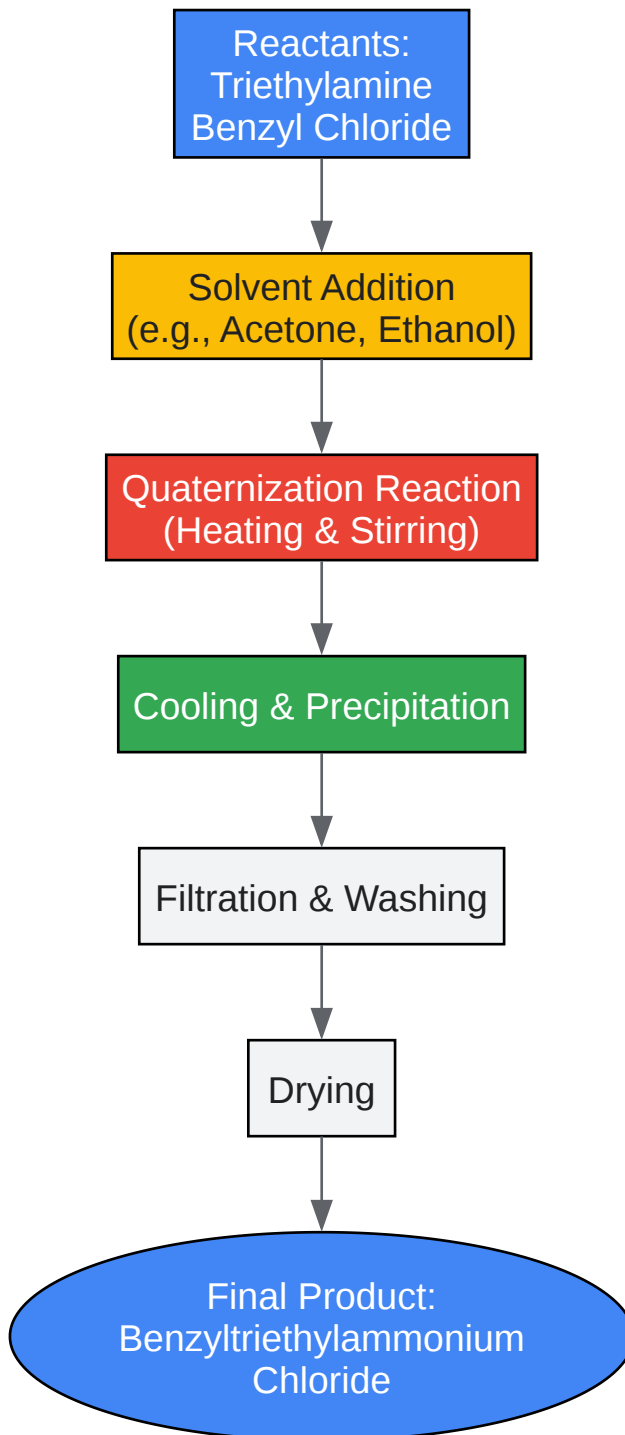
- Reaction Setup: Equip a three-necked flask with an electric stirrer, thermometer, and reflux condenser.
- Reagents: Add acetone, triethylamine, and benzyl chloride to the flask.
- Reaction Conditions: Heat the mixture to 60-66 °C and stir at 300-400 rpm for 8-10 hours.
- Cooling and Dissolution: Allow the reaction mixture to cool to room temperature. Add more acetone to dissolve the product.
- Isolation: Cool the solution to 5 °C to precipitate the product. Filter the solid, wash it, and then dry to obtain **Benzyltriethylammonium chloride**.

Protocol 2: Synthesis using Polydimethylsiloxane Solvent[15][16]

- Reagents: Dissolve triethylamine (1 mole) in 200 g of polydimethylsiloxane in a suitable reaction vessel.
- Addition: Add benzyl chloride (1 mole) to the solution while stirring.
- Reaction: Heat the mixture to 80 °C and maintain for 5 hours. A significant amount of solid product will form.
- Isolation: After cooling to approximately 10 °C, filter the solid product under reduced pressure.
- Purification: Wash the collected solid with methyl ethyl ketone and dry to yield white **Benzyltriethylammonium chloride**.

The general workflow for the synthesis is illustrated below.

General Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **Benzyltriethylammonium chloride**.

Applications in Research and Development

Benzyltriethylammonium chloride is predominantly used as a phase-transfer catalyst (PTC) in organic synthesis.[1][6][15] As a PTC, it facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[2][15] This property is invaluable for:

- **Enhancing Reaction Rates and Yields:** It increases the efficiency of various reactions, including nucleophilic substitutions, oxidations, and alkylations (C-, N-, O-, and S-alkylation).[2][15]
- **Polymer Synthesis:** It can catalyze polycondensation reactions to form high-molecular-weight polymers under biphasic conditions.[7]
- **Activation of Reagents:** It can be used to activate solid supports like hydroxyapatite for condensation reactions at room temperature.[7]

Its utility extends to applications as a curing accelerator for polymers, an electrolyte in the electronics industry, and as a surfactant.[15]

Safety and Handling

Benzyltriethylammonium chloride is considered an irritant to the eyes, respiratory system, and skin.[6] It may be harmful if swallowed.[4] Standard laboratory safety precautions, including the use of protective gloves and eye protection, should be observed when handling this compound.[17] It is stable under normal conditions but is incompatible with strong oxidizing agents.[7][8] Store in a dry place, below +30°C.[7][8]

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